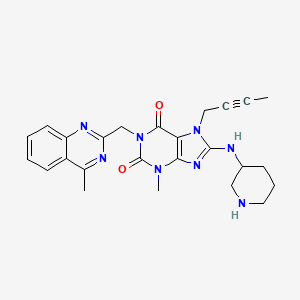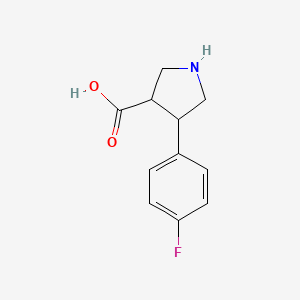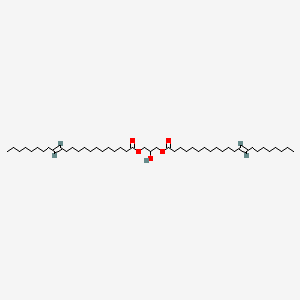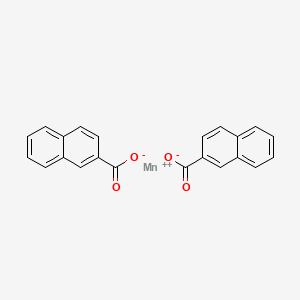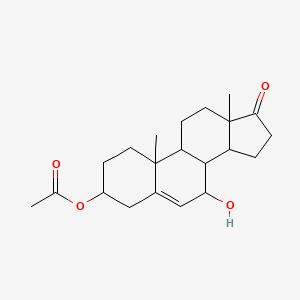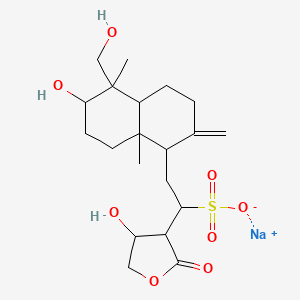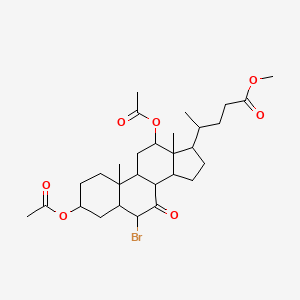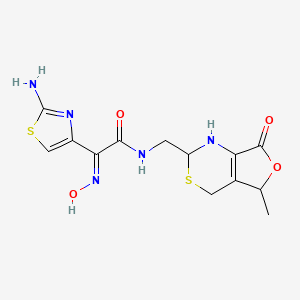
Cefdinir IMpurity 3 (Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefdinir IMpurity 3, also known as Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B), is a compound related to the antibiotic cefdinir. Cefdinir is a third-generation cephalosporin antibiotic used to treat various bacterial infections. The impurity 3 is a mixture of two isomers, which are by-products formed during the synthesis of cefdinir .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cefdinir IMpurity 3 involves the decarboxylation and ring-opening of cefdinir. The synthetic route typically includes the use of specific reagents and controlled reaction conditions to achieve the desired impurity. The reaction conditions often involve the use of solvents like methanol and tetrahydrofuran, and the reaction is carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cefdinir IMpurity 3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure the consistent formation of the impurity. The final product is then purified using chromatographic techniques to isolate the desired impurity from other by-products .
化学反応の分析
Types of Reactions
Cefdinir IMpurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lactone derivatives, while reduction can produce reduced lactone forms. Substitution reactions can result in the formation of various substituted lactone compounds .
科学的研究の応用
Cefdinir IMpurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of cefdinir formulations.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in the quality control and validation of cefdinir production processes.
作用機序
The mechanism of action of Cefdinir IMpurity 3 is related to its structural similarity to cefdinir. It may interact with bacterial enzymes and proteins, potentially affecting bacterial cell wall synthesis. The molecular targets and pathways involved include interactions with penicillin-binding proteins and inhibition of peptidoglycan cross-linking, similar to the parent compound cefdinir .
特性
分子式 |
C13H15N5O4S2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10+ |
InChIキー |
PPVBFUWHFJBAJX-VCHYOVAHSA-N |
異性体SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)/C(=N/O)/C3=CSC(=N3)N |
正規SMILES |
CC1C2=C(C(=O)O1)NC(SC2)CNC(=O)C(=NO)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


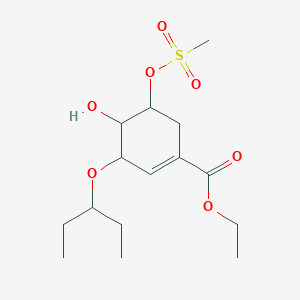
![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
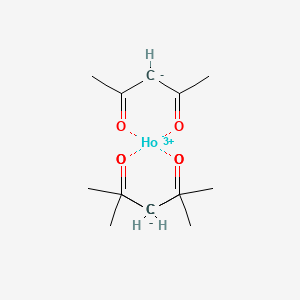
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
